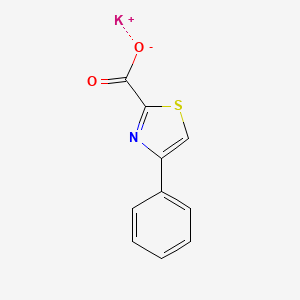![molecular formula C7H5N3O B13127856 Pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B13127856.png)
Pyrazolo[1,5-a]pyrazine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazolo[1,5-a]pyrazine-3-carbaldehyde: is a heterocyclic compound that features a fused ring system consisting of a pyrazole and a pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazolo[1,5-a]pyrazine-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrazole derivatives with aldehydes in the presence of catalysts. For instance, the reaction of 3,5-dimethyl pyrazole with acetophenone derivatives, followed by cyclization, can yield this compound .
Industrial Production Methods: Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions: Pyrazolo[1,5-a]pyrazine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Pyrazolo[1,5-a]pyrazine-3-carboxylic acid.
Reduction: Pyrazolo[1,5-a]pyrazine-3-methanol.
Substitution: Various substituted pyrazolo[1,5-a]pyrazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Biology: In biological research, this compound is investigated for its potential as a fluorescent probe due to its unique photophysical properties .
Medicine: The compound is explored for its potential therapeutic applications, including its use as an antitumor agent and in the development of kinase inhibitors .
Industry: In the industrial sector, Pyrazolo[1,5-a]pyrazine-3-carbaldehyde is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals .
Wirkmechanismus
The mechanism of action of Pyrazolo[1,5-a]pyrazine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit kinase activity by binding to the active site of the enzyme, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Pyrazolo[1,5-a]pyrimidine: Similar in structure but contains a pyrimidine ring instead of a pyrazine ring.
Pyrazolo[3,4-b]pyridine: Contains a pyridine ring fused to the pyrazole ring.
Pyrazolo[1,5-a]pyrazine-4(5H)-one: A derivative with a ketone group at the 4-position.
Uniqueness: Pyrazolo[1,5-a]pyrazine-3-carbaldehyde is unique due to its specific arrangement of nitrogen atoms and the presence of an aldehyde group, which imparts distinct reactivity and potential for functionalization compared to its analogs. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents.
Eigenschaften
Molekularformel |
C7H5N3O |
|---|---|
Molekulargewicht |
147.13 g/mol |
IUPAC-Name |
pyrazolo[1,5-a]pyrazine-3-carbaldehyde |
InChI |
InChI=1S/C7H5N3O/c11-5-6-3-9-10-2-1-8-4-7(6)10/h1-5H |
InChI-Schlüssel |
KBWJSELOUCEODA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=C(C=N2)C=O)C=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-[[1-(3-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]methyl]pyrrolidin-1-yl]benzoic acid](/img/structure/B13127774.png)










![1-Methoxy-8-[(pent-1-en-3-yl)oxy]anthracene-9,10-dione](/img/structure/B13127845.png)


